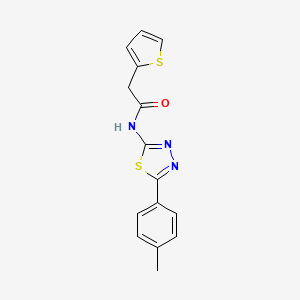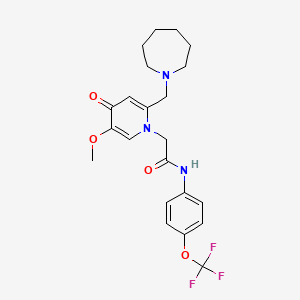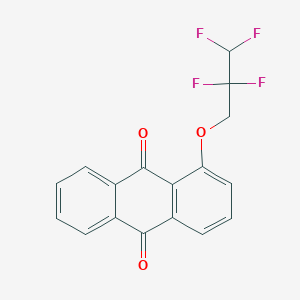
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione” is a derivative of anthraquinone (anthracene-9,10-dione), which is a multifaceted chemical used in various industries . It is used in the paper industry, in the production of synthetic dyes, in crop protection against birds, and is released from fossil fuels . The anthraquinone scaffold, when substituted with sugars and hydroxyl groups, is found in plants as metabolites .
Synthesis Analysis
The synthesis of anthracene derivatives is a complex process that involves various chemical reactions . The most common methods to obtain substituted anthracenes include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .Molecular Structure Analysis
The molecular formula of “1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione” is C17H10F4O3 . Its average mass is 338.253 Da and its monoisotopic mass is 338.056610 Da .Chemical Reactions Analysis
Anthraquinone derivatives can react with molecular singlet oxygen [O2 (1Δg)], a reactive oxygen species, through the Diels–Alder reaction [4 + 2] to form the respective endoperoxide . This reaction is important for its use as a chemical trap in biological systems .Applications De Recherche Scientifique
Luminescent Sensing Applications
A study demonstrates the use of anthracene derivatives as luminescent sensors responsive to common oxoacids. Specifically, the research showcases how the structure of 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione encapsulates a hydronium ion, exhibiting intense luminescence upon complexation. This property allows the derivative to act as a sensor for oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, with luminescent intensities significantly higher than the anthracene derivative alone, correlating with the pKas of these acids (Young, Quiring, & Sykes, 1997).
Reactivity and Coordination Chemistry
Another area of application is in the reactivity and coordination chemistry of anthracene derivatives with metal ions. Research into Ag(I) and Cu(I) complexes with substituted anthraquinone ligands, including bis(nicotinyloxy), bis(isonicotinyloxy), and bis(pyrimidine-5-carboxyloxy) derivatives, reveals their ability to form chelating, bridging complexes, and coordination polymers. These complexes and polymers are characterized by X-ray crystallography, showcasing the versatility of anthracene derivatives in forming diverse molecular architectures (Peterson, Kirby, Kadarkaraisamy, Hartshorn, & Sykes, 2009).
Molecular Sensing and Selectivity
Further research highlights the oxidation of sulfur in anthracene derivatives, leading to sulfoxides and sulfones that change selectivity towards metal ions. One study found that oxidation produced compounds exhibiting intense green emission upon association with Ca(II) in acetonitrile, demonstrating improved selectivity for Ca(II) over other metal ions. This suggests potential applications in molecular sensing and the development of selective luminescent probes (Mariappan, Alaparthi, Richards, & Sykes, 2019).
Photocatalytic Applications
Anthracene derivatives also play a role in photocatalytic applications, as evidenced by their ability to facilitate the oxygenation of organic substrates in the presence of oxygen. A study using 9-mesityl-10-methylacridinium ion as a photocatalyst showed that anthracene derivatives could undergo photocatalytic oxygenation, yielding oxygenated products such as epidioxyanthracenes. This process is initiated by photoexcitation, followed by electron transfer, indicating the utility of anthracene derivatives in photocatalytic processes for organic synthesis (Kotani, Ohkubo, & Fukuzumi, 2004).
Safety And Hazards
Anthracene-9,10-dione, the core structure of “1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione”, is classified by the International Agency for Research on Cancer (IARC) as a possible carcinogen in humans (2B group) . It has been detected in worrying levels in wastewater, atmospheric air, soil, food packaging, and more recently, in actual foodstuffs .
Orientations Futures
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . The emergence of drug-resistant cancers warrants the development of new anticancer agents . Therefore, “1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione” and other anthraquinone derivatives hold promise for future research in the expansion of anticancer therapeutics .
Propriétés
IUPAC Name |
1-(2,2,3,3-tetrafluoropropoxy)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O3/c18-16(19)17(20,21)8-24-12-7-3-6-11-13(12)15(23)10-5-2-1-4-9(10)14(11)22/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZRWFQDNYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B2842179.png)
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2842184.png)
![1-(2-Methylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842185.png)
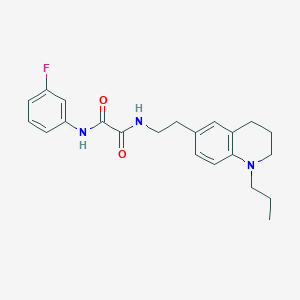
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2842187.png)
![Ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2842189.png)
![3-[(2,3-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2842193.png)
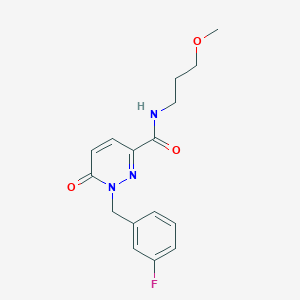
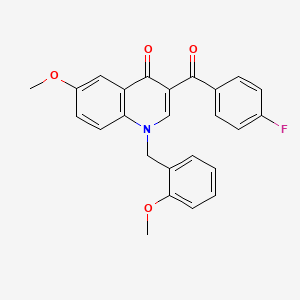
![2-Methyl-3-phenyl-9-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2842197.png)
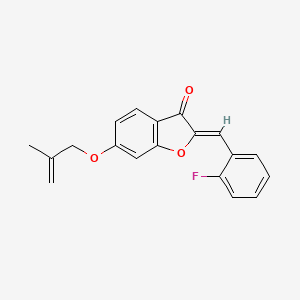
![N-(furan-2-ylmethyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2842200.png)
